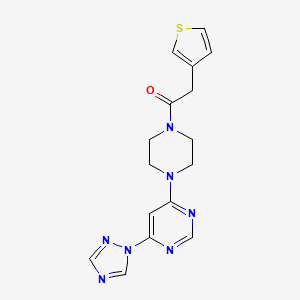

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-thiophen-3-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7OS/c24-16(7-13-1-6-25-9-13)22-4-2-21(3-5-22)14-8-15(19-11-18-14)23-12-17-10-20-23/h1,6,8-12H,2-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCNQCAZPMKZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a hybrid molecule that incorporates a triazole and pyrimidine scaffold, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on existing literature.

Structural Overview

The molecular structure of the compound is characterized by:

- Triazole ring : Known for antifungal and anticancer properties.

- Pyrimidine moiety : Associated with various biological activities including antiviral and anticancer effects.

- Piperazine group : Commonly linked to neuropharmacological effects.

- Thiophene unit : Contributes to the compound's electronic properties and biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed moderate to high antimicrobial activities against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The compound's structural components suggest potential efficacy against various pathogens.

Anticancer Properties

The compound has been evaluated for its anticancer activity. Similar triazole derivatives have demonstrated potent inhibitory effects against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . The mechanism of action is believed to involve apoptosis induction in cancer cells, making it a candidate for further development in oncology .

Antitubercular Activity

In the context of tuberculosis, compounds featuring the triazole and pyrimidine scaffolds have shown promising results against Mycobacterium tuberculosis. For instance, certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM, indicating strong antitubercular activity . This suggests that the compound could be effective in treating tuberculosis, warranting further investigation.

Study 1: Antimicrobial Evaluation

A series of compounds derived from triazoles were synthesized and tested for their antimicrobial activity. The results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the triazole or pyrimidine moieties could enhance antimicrobial efficacy .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a range of triazole-pyrimidine derivatives were evaluated against various cancer cell lines. The results showed that specific derivatives led to a marked decrease in cell viability, supporting the hypothesis that these compounds can act as effective anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of DNA synthesis : Triazoles are known to interfere with nucleic acid synthesis in microbial cells.

- Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells through mitochondrial pathways.

- Enzyme inhibition : It may act as an inhibitor of specific enzymes involved in disease processes, particularly in cancer and bacterial infections.

Vergleich Mit ähnlichen Verbindungen

[6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl][4-(substituted sulfonyl)piperazin-1-yl]methanone ()

- Structural Similarities : Shares a pyrimidine-piperazine backbone.

- Key Differences: The target compound replaces the sulfonyl and chloro-trifluoromethylphenyl groups with a triazole-substituted pyrimidine and thiophen-3-yl ethanone.

- Pharmacological Implications : Sulfonyl-piperazine derivatives in exhibit enhanced metabolic stability due to electron-withdrawing substituents, whereas the target’s triazole-thiophene combination may improve solubility and target affinity .

MK47 (Compound 22) ()

- Structure: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone with a thiophen-2-yl group.

- Comparison :

- Substituent Position : Thiophen-2-yl vs. thiophen-3-yl in the target compound. The 3-position may reduce steric hindrance, favoring interactions with planar binding sites.

- Synthesis : MK47 was synthesized via HOBt/TBTU coupling (82% yield), suggesting similar efficient routes for the target compound .

Triazole-Containing Analogues

m6 ()

- Structure: Triazole-substituted pyrimidine linked to a piperazine-acetophenone group.

- Comparison :

Fungicidal Triazole-Thioether Compound ()

- Structure: 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone.

- Comparison: Replaces piperazine with a methylphenyl group and uses a thioether linker.

Thiophene-Modified Analogues

Thiophen-2-yl Piperazine Derivatives ()

- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.